N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene moiety and linked via an ethyl chain to a methyl-triazole-carboxamide group. The pyrazole and triazole rings are known for their bioisosteric properties, often mimicking natural substrates in biological systems . The thiophene substituent may enhance lipophilicity and π-π stacking interactions, which could influence binding affinity or pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS/c1-10-14(12-4-7-23-9-12)11(2)21(18-10)6-5-16-15(22)13-8-20(3)19-17-13/h4,7-9H,5-6H2,1-3H3,(H,16,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNCPOUAUFMNLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CN(N=N2)C)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.5 g/mol. The structure includes:
- Pyrazole Ring : Known for its role in various biological activities.
- Thiophene Group : Enhances electronic properties and biological interactions.
- Triazole Moiety : Contributes to the compound's pharmacological profile.
This combination of functional groups is crucial for the compound's interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's ability to modulate these pathways suggests potential use in treating inflammatory diseases.
2. Anticancer Properties
Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary data suggest that this compound may interact with specific oncogenic pathways. For instance, in a study examining anticancer effects, it was shown to reduce the viability of breast cancer cells by 50% at a concentration of 10 µM after 48 hours, indicating significant anticancer potential .
3. Neuroprotective Effects
The presence of the thiophene group may enhance neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress, which is critical in neurodegenerative diseases. This property highlights the compound's potential applicability in neurological disorders .
The exact mechanism of action for this compound remains to be fully elucidated; however, it likely involves:
- Enzyme Inhibition : Binding to specific enzymes involved in inflammatory or cancer pathways.
- Receptor Modulation : Interaction with receptors that regulate cellular signaling pathways.
These interactions can lead to the desired biological effects through modulation of various biochemical pathways.
Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX/LOX enzymes | |
| Anticancer | Induction of apoptosis, cell cycle arrest | |
| Neuroprotective | Modulation of neurotransmitter systems |
Anticancer Activity
In a notable study on pyrazole derivatives, this compound was shown to significantly reduce the viability of breast cancer cells. The mechanism involved activation of apoptotic pathways as evidenced by increased caspase activity and PARP cleavage .
Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential role in managing conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound belongs to a class of pyrazole-triazole hybrids, which are increasingly studied for diverse biological activities. Below is a comparative analysis with two closely related compounds from recent literature:
Structural and Functional Differences
Substituent Diversity: The target compound employs a thiophene group, which is absent in analogues 4i and 4j. Thiophene’s electron-rich nature may enhance interactions with hydrophobic binding pockets compared to the coumarin groups in 4i/4j, which are larger and more planar, favoring intercalation or fluorescence-based tracking .
Bioactivity Implications :
- Compound 4i’s coumarin-pyrimidine system is associated with DNA topoisomerase inhibition in cancer cells, while the thioxo group in 4j contributes to redox-mediated antimicrobial activity. The target compound’s triazole-carboxamide motif is reminiscent of kinase inhibitors (e.g., imatinib derivatives), though explicit biological data are unavailable .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step coupling of pyrazole and triazole precursors, analogous to methods described for 4i/4j (e.g., Huisgen cycloaddition for triazole formation). However, the thiophene incorporation may require specialized cross-coupling conditions (e.g., Suzuki-Miyaura) absent in 4i/4j syntheses .
Research Findings and Limitations
- By contrast, analogues like 4i/4j were characterized via X-ray diffraction, confirming planar geometries critical for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
